
(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with chlorine and trifluoromethyl groups, as well as a tetrahydro-epiminonaphthalene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the chlorine and trifluoromethyl groups. The tetrahydro-epiminonaphthalene moiety is then synthesized and coupled with the pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The chlorine and trifluoromethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds
Aplicaciones Científicas De Investigación
(1S,4R)-N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydro-1,4-ep
Propiedades
Fórmula molecular |
C15H14Cl3F3N4 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(1R,8S)-N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride |
InChI |
InChI=1S/C15H12ClF3N4.2ClH/c16-13-10(15(17,18)19)6-20-14(23-13)21-7-1-2-8-9(5-7)12-4-3-11(8)22-12;;/h1-2,5-6,11-12,22H,3-4H2,(H,20,21,23);2*1H/t11-,12+;;/m0../s1 |
Clave InChI |
UVDPHZMPCLYNIR-UVDYRLMLSA-N |
SMILES isomérico |
C1C[C@@H]2C3=C([C@H]1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl |
SMILES canónico |
C1CC2C3=C(C1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


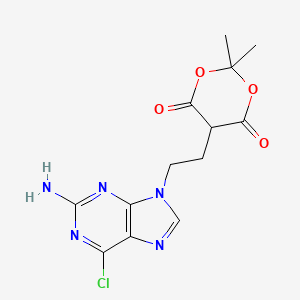
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)
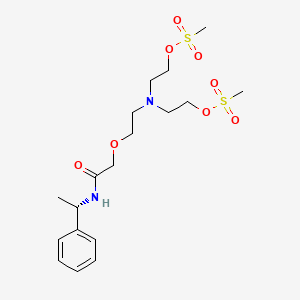
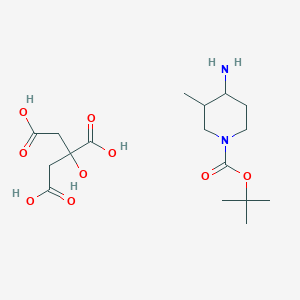
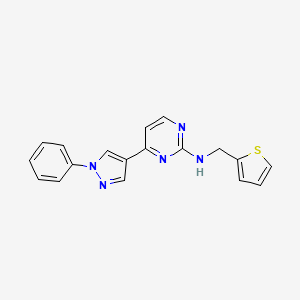
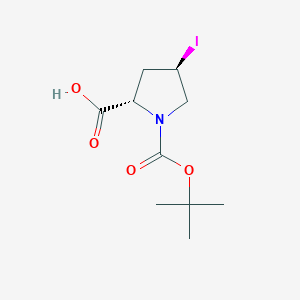
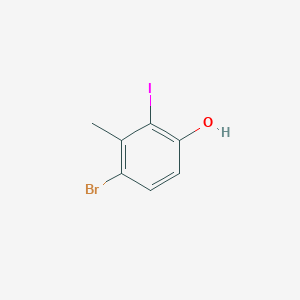
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11831336.png)


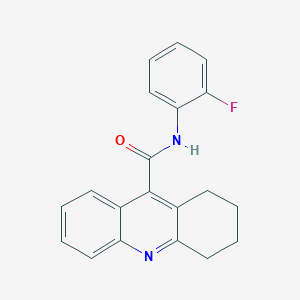
![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)

![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)
